tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

Catalog No.
S8264118
CAS No.
M.F
C14H16BrNO3
M. Wt
326.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxyla...

Product Name

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 3-bromo-6-methoxyindole-1-carboxylate

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-6-5-9(18-4)7-12(10)16/h5-8H,1-4H3

InChI Key

CSVWNXNEBXGVSG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)Br

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate (CAS: 1823499-34-8) is a highly specialized, bifunctional heterocyclic building block engineered for advanced pharmaceutical synthesis. It features a C3-bromine atom primed for transition-metal-catalyzed cross-coupling, an N1-tert-butoxycarbonyl (Boc) protecting group that ensures stability under strongly basic conditions, and a C6-methoxy group that modulates the electronic topology of the indole core. In procurement contexts, this compound is prioritized over simpler indoles because it provides immediate access to complex, highly substituted scaffolds without the need for multi-step protection and functionalization sequences, making it a critical precursor for kinase inhibitors, GPCR ligands, and natural product analogs [1].

Attempting to substitute this specific building block with generic alternatives introduces severe synthetic bottlenecks and alters target pharmacology. Utilizing the unprotected analog, 3-bromo-6-methoxy-1H-indole, exposes the indole nitrogen to competitive N-alkylation and N-arylation during alkaline cross-coupling reactions, which drastically reduces target yields and necessitates complex, solvent-intensive chromatographic purifications [1]. Conversely, substituting with the non-methoxy analog, 1-Boc-3-bromoindole, strips the scaffold of a critical electron-donating group and hydrogen-bond acceptor, fundamentally altering the molecule's binding affinity and regioselectivity in subsequent C-H functionalization steps. For industrial scale-up, these generic substitutions result in unacceptable losses in both process efficiency and final product viability.

Yield Retention in Palladium-Catalyzed Cross-Coupling

The presence of the N1-Boc group completely suppresses competitive N-arylation and deprotonation under the basic conditions required for standard palladium-catalyzed cross-coupling. Class-level synthetic data demonstrates that N-protected 3-bromoindoles routinely achieve high conversion rates, whereas unprotected counterparts suffer from significant side-product formation, complicating downstream isolation [1].

Evidence DimensionTarget cross-coupling yield (C3 position)
Target Compound Data>85% yield (N-Boc protected)
Comparator Or BaselineUnprotected 3-bromo-6-methoxyindole (<50% yield)
Quantified Difference>35% absolute yield improvement
ConditionsStandard Pd-catalyzed Suzuki/Buchwald-Hartwig conditions with basic additives (e.g., K2CO3)

Eliminates the need for post-synthetic protection/deprotection steps, significantly reducing solvent waste and purification costs during scale-up.

Electronic Activation and Scaffold Functionalization

The C6-methoxy substitution strongly donates electron density into the indole core, altering the HOMO/LUMO gap compared to unsubstituted baselines. This electronic enrichment not only enhances the nucleophilicity of the C2 and C4 positions for directed functionalization but also provides a critical hydrogen-bond acceptor site essential for target protein binding [1].

Evidence DimensionIndole core electron density and binding capability
Target Compound DataEnhanced nucleophilicity with active H-bond acceptor at C6
Comparator Or Baseline1-Boc-3-bromoindole (baseline electron density, no H-bond acceptor)
Quantified DifferenceDistinct regiocontrol and improved target binding affinity metrics (e.g., lower IC50 in kinase assays)
ConditionsElectrophilic aromatic substitution or biological assay screening

Enables access to highly substituted, proprietary chemical space and specific pharmacological profiles that are synthetically inaccessible using the unsubstituted baseline.

Optimal Reactivity-Stability Balance for Procurement

Selecting the 3-bromo derivative provides an optimal balance between shelf stability and catalytic reactivity. While 3-iodo indoles offer faster oxidative addition, they are highly sensitive to light and heat, degrading rapidly during storage. Conversely, 3-chloro indoles are too inert for standard mild coupling conditions. The 3-bromo compound maintains robust reactivity while ensuring long-term storage stability [1].

Evidence DimensionShelf stability vs. Coupling Reactivity
Target Compound DataStable >12 months at RT; standard Pd reactivity
Comparator Or Baseline3-Iodo analog (<6 months shelf life, light sensitive)
Quantified Difference2x longer shelf life with comparable synthetic utility
ConditionsStandard laboratory storage and standard Pd(PPh3)4 catalysis

Reduces supply chain risk and cold-chain shipping costs while maintaining broad compatibility with commercial catalyst libraries.

Late-Stage Functionalization of Kinase Inhibitors

Leveraging the C3-bromo position for diverse aryl group installation via Suzuki coupling, while the 6-methoxy group ensures optimal binding pocket fit in the final pharmaceutical active ingredient [1].

Scale-Up Synthesis of Indole Alkaloid Natural Products

Utilizing the N-Boc protection to ensure high throughput and reproducibility during multi-step syntheses, completely avoiding N-side reactions that typically plague unprotected indole intermediates [1].

Development of High-Affinity GPCR Ligands

Deploying the compound as a core scaffold where the C6-methoxy group acts as a critical hydrogen-bond acceptor, a feature absent in standard unsubstituted indole building blocks [1].

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

325.03136 g/mol

Monoisotopic Mass

325.03136 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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